6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine
CAS No.: 7190-80-9
Cat. No.: VC1567989
Molecular Formula: C11H7ClN4
Molecular Weight: 230.65 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine - 7190-80-9](/images/structure/VC1567989.png)
Specification
CAS No. | 7190-80-9 |
---|---|
Molecular Formula | C11H7ClN4 |
Molecular Weight | 230.65 g/mol |
IUPAC Name | 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C11H7ClN4/c12-9-6-7-10-13-14-11(16(10)15-9)8-4-2-1-3-5-8/h1-7H |
Standard InChI Key | CTKDTIYRVIGDLE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl |
Introduction
Chemical Properties and Structure
6-Chloro-3-phenyl triazolo[4,3-B]pyridazine has a molecular formula of C11H7ClN4 and a molecular weight of 230.65300 g/mol . The compound exists as a crystalline solid with a melting point range of 201-203°C, which serves as an important physical parameter for identification and purity assessment . Its structure consists of a fused bicyclic system comprising a pyridazine ring (six-membered) and a triazole ring (five-membered), with four nitrogen atoms distributed throughout the heterocyclic system. The chlorine substituent is positioned at the 6-position of the pyridazine ring, while the phenyl group is attached to the 3-position of the triazole ring, creating a planar molecular conformation that contributes to its stability and potential biological interactions .
The physicochemical properties of 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine include a predicted partition coefficient (LogP) of 2.44470, indicating moderate lipophilicity that may facilitate membrane permeability in biological systems . The compound has a polar surface area (PSA) of 43.08000, an important parameter for predicting drug transport properties across cellular membranes . These properties collectively contribute to the compound's pharmacokinetic profile, influencing aspects such as absorption, distribution, metabolism, and excretion when considered for pharmaceutical applications. The exact mass of the compound has been determined to be 230.03600, providing a precise identifier for analytical detection methods such as mass spectrometry .
From a safety perspective, 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine carries the hazard code Xi, indicating that it is classified as an irritant according to chemical safety regulations . This classification necessitates appropriate handling precautions when working with the compound in laboratory or industrial settings. The structural characteristics of the compound, particularly the presence of nitrogen-containing heterocycles and the chlorine substituent, contribute to its chemical reactivity, stability, and potential interactions with biological macromolecules such as proteins and nucleic acids.
Table 1: Chemical Properties of 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine
Property | Value |
---|---|
CAS Number | 7190-80-9 |
Molecular Formula | C11H7ClN4 |
Molecular Weight | 230.65300 g/mol |
Melting Point | 201-203°C |
Exact Mass | 230.03600 |
LogP | 2.44470 |
Polar Surface Area (PSA) | 43.08000 |
Hazard Code | Xi (Irritant) |
Synthesis Methods
The synthesis of 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine typically follows a multi-step reaction sequence that begins with the preparation of key intermediates derived from aromatic hydrocarbons. Based on the general synthetic routes for related compounds, the synthesis likely involves the reaction of an appropriate aromatic hydrocarbon (benzene or a substituted benzene) with succinic anhydride in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst . This Friedel-Crafts acylation reaction yields β-aroyl propionic acid as the initial intermediate, which serves as the foundation for building the heterocyclic system . The synthetic pathway represents a classical approach to constructing complex heterocyclic systems from simpler starting materials through a series of functional group transformations and cyclization reactions.
The β-aroyl propionic acid intermediate is subsequently cyclized using hydrazine hydrate to form 6-phenyl-2,3,4,5-tetrahydro-3-pyridazinone, establishing the six-membered pyridazine ring with the phenyl substituent . This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 3-chloro-6-phenyl-pyridazine, wherein the chlorine atom is introduced at the 3-position of the pyridazine ring . The chlorinated pyridazine intermediate undergoes nucleophilic substitution with hydrazine hydrate to produce 3-hydrazino-6-phenyl-pyridazine, which is a crucial precursor for the formation of the triazole ring . The final step in the synthesis involves the reaction of the hydrazino-pyridazine with benzoyl chloride, followed by cyclization to form the desired 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine .
Alternative synthetic approaches have been reported for similar compounds, potentially applicable to the synthesis of 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine. One such method involves a nucleophilic biaryl coupling reaction starting from dichloropyridazine and phenyl-tetrazole, which can efficiently generate the complex heterocyclic structure in fewer steps. This approach may offer advantages in terms of reaction efficiency, yield, and reduced formation of side products. The choice of synthetic method often depends on factors such as the availability of starting materials, desired scale of production, and specific requirements for purity and yield .
The successful synthesis of 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine and related compounds is typically confirmed through various analytical techniques, including melting point determination, thin-layer chromatography (TLC), and spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . These analytical methods provide essential information about the compound's identity, purity, and structural characteristics, ensuring the reliability of subsequent biological and physicochemical studies.
Spectral Characteristics
The spectral data for 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine provides crucial information for structural confirmation and purity assessment. While specific spectral data for this exact compound is limited in the available sources, information about closely related analogs offers valuable insights into its spectral characteristics . The infrared (IR) spectrum of similar triazolopyridazine compounds typically shows characteristic absorption bands for aromatic C-H stretching around 2980-3066 cm-1, C=N stretching in the range of 1630-1636 cm-1, and C=C stretching at approximately 1605-1608 cm-1 . Additional significant IR bands may include those associated with C-Cl stretching (typically in the range of 750-800 cm-1) and various ring deformation vibrations that are characteristic of the fused heterocyclic system .
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's molecular structure and the chemical environment of individual atoms. For 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine, the 1H-NMR spectrum would be expected to show signals for the aromatic protons of the phenyl ring and the pyridazine ring . Based on similar compounds, these signals typically appear as multiplets in the range of δ 7.16-8.33 ppm, with integration corresponding to the 7 aromatic protons present in the molecule (5 from the phenyl ring and 2 from the pyridazine ring) . The exact chemical shifts and coupling patterns provide information about the electronic environment and connectivity within the molecule, confirming the proposed structure .
Mass spectrometry (MS) offers valuable information about the molecular weight and fragmentation pattern of the compound. For 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine, the mass spectrum would be expected to show a molecular ion peak at m/z 230, corresponding to its molecular weight, with the characteristic isotope pattern of chlorine-containing compounds (M+ and M+2 peaks in an approximately 3:1 ratio) . Common fragmentation patterns for similar compounds often include the loss of the chlorine atom, fragmentation of the phenyl ring, and various cleavages of the heterocyclic system, providing a distinctive fingerprint that aids in structural identification .
Additional spectroscopic techniques, such as 13C-NMR, UV-visible spectroscopy, and advanced two-dimensional NMR methods (like COSY, HSQC, and HMBC), can provide complementary information about the compound's structure, electronic properties, and purity . These spectral characteristics collectively serve as important tools for confirming the successful synthesis of 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine and monitoring its quality during storage and application in various research contexts.
Biological Activities and Applications
6-Chloro-3-phenyl triazolo[4,3-B]pyridazine belongs to a class of compounds that have demonstrated diverse biological activities in various screening studies. While specific biological data for this exact compound is limited in the provided sources, related triazolopyridazine derivatives have shown significant antifungal, antibacterial, and antiviral properties, suggesting potential applications in the development of antimicrobial agents . The heterocyclic nature of the compound, combined with specific substituents (chlorine at position 6 and phenyl at position 3), creates a unique electronic distribution that may interact with various biological targets, including enzymes and cellular receptors . These structural features potentially contribute to the compound's ability to interfere with essential processes in pathogenic microorganisms, leading to its antimicrobial effects .
Recent research has indicated that triazolopyridazine derivatives, including those with structures similar to 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine, may function as enzyme inhibitors targeting specific cellular pathways . Of particular interest is the potential inhibition of tankyrases (TNKSs), enzymes involved in various cellular processes including Wnt signaling, which plays a crucial role in cell proliferation and differentiation . Inhibition of these enzymes has been associated with anticancer effects, suggesting potential applications in oncology research . The compound's planar structure facilitates its interaction with the binding sites of target enzymes, potentially working as an isostere for natural substrates or cofactors such as nicotinamide adenine dinucleotide (NAD) .
The antimicrobial properties of triazolopyridazine derivatives, including compounds similar to 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine, have been evaluated against various pathogenic microorganisms . These studies have revealed varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species . The mechanism of antimicrobial activity may involve interference with essential metabolic processes, disruption of membrane integrity, or inhibition of specific enzymes required for microbial survival and proliferation . The observed antimicrobial activity profiles suggest potential applications in the development of new antibacterial and antifungal agents, particularly in the context of emerging antimicrobial resistance .
The antiviral activity of triazolopyridazine derivatives has also been documented, further expanding the potential therapeutic applications of compounds like 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine . While the specific mechanisms of antiviral activity remain to be fully elucidated, these compounds may interfere with viral replication processes, viral-host interactions, or viral enzyme functions . The development of novel antiviral agents is of paramount importance in addressing emerging viral threats and overcoming resistance to existing antiviral medications . Further investigation into the antiviral properties of 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine and related compounds may yield valuable insights for future therapeutic developments .
Biological Activity | Potential Targets/Mechanisms | Applications |
---|---|---|
Antibacterial | Cell wall synthesis, DNA gyrase, protein synthesis | Treatment of bacterial infections |
Antifungal | Ergosterol biosynthesis, cell membrane integrity | Treatment of fungal infections |
Antiviral | Viral replication enzymes, virus-host interactions | Antiviral therapeutics |
Enzyme Inhibition (TNKSs) | Wnt signaling pathway | Cancer research, cell biology studies |
Related Compounds and Structural Analogs
6-Chloro-3-phenyl triazolo[4,3-B]pyridazine belongs to a broader family of triazolopyridazine derivatives that share the common fused bicyclic heterocyclic system but differ in the nature and position of substituents . One closely related analog is 6-Chloro-3-(3-methylphenyl) triazolo[4,3-b]pyridazine, which differs only by the presence of a methyl group on the phenyl ring at the meta position. This compound has a molecular formula of C12H9ClN4 and a molecular weight of 244.68 g/mol, slightly higher than the parent compound due to the additional methyl group. The structural similarity between these compounds suggests that they may share similar physicochemical properties and potentially overlapping biological activities, though the methyl substituent may introduce subtle differences in lipophilicity, receptor binding, or metabolic stability.
Other related compounds include various 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazines, where both the positions 3 and 6 are occupied by phenyl rings with different substituents . Examples include derivatives with methyl groups (3-phenyl-6-(4'-tolyl), 3-(4'-tolyl)-6-phenyl), dimethyl groups (3-phenyl-6-(2',4'-dimethyl phenyl)), halogen substituents (3-phenyl-6-(4'-bromo phenyl), 3-(4'-tolyl)-6-(4'-bromo phenyl)), and more complex substituents like phenoxy or biphenyl groups . These structural variations create a diverse library of compounds with potentially different biological activity profiles, providing valuable structure-activity relationship (SAR) data for understanding the influence of specific substituents on biological properties .
Recent research has also focused on triazolopyridazine derivatives with amino substitutions, such as -triazolo[4,3-b]pyridazin-8-amine derivatives, which have shown promise as selective tankyrases (TNKSs) inhibitors . For instance, 4-(2-(6-methyl- triazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol has been identified as a low nanomolar selective TNKSs inhibitor working as an NAD isostere, as confirmed by crystallographic analysis . These amino-substituted derivatives represent an important extension of the triazolopyridazine structural class, potentially opening new avenues for the development of targeted therapeutic agents .
Comparative analysis of these structural analogs provides valuable insights into the relationships between molecular structure and biological activity, guiding the rational design of new derivatives with optimized properties . The systematic modification of substituents at different positions of the triazolopyridazine scaffold allows researchers to fine-tune properties such as potency, selectivity, pharmacokinetics, and toxicity profiles . This approach is fundamental in medicinal chemistry for the development of lead compounds with improved therapeutic potential .
Table 3: Selected Structural Analogs of 6-Chloro-3-phenyl triazolo[4,3-B]pyridazine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume